pd 174265

Description

Propriétés

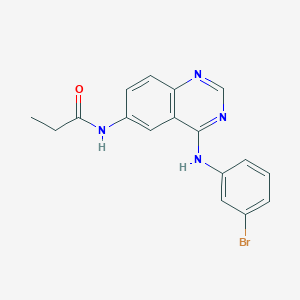

IUPAC Name |

N-[4-(3-bromoanilino)quinazolin-6-yl]propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15BrN4O/c1-2-16(23)21-13-6-7-15-14(9-13)17(20-10-19-15)22-12-5-3-4-11(18)8-12/h3-10H,2H2,1H3,(H,21,23)(H,19,20,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUPUZEMRHDROEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1=CC2=C(C=C1)N=CN=C2NC3=CC(=CC=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15BrN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of PD 174265

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a detailed examination of the molecular mechanism of action of PD 174265, a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR). It consolidates key quantitative data, outlines relevant experimental methodologies, and visualizes the associated signaling pathways and workflows.

Introduction: Overview of PD 174265

PD 174265 is a synthetic, cell-permeable small molecule belonging to the quinazoline class of compounds.[1] It has been identified as a potent, selective, and reversible inhibitor of the EGFR tyrosine kinase.[2][3] Its mechanism of action centers on the competitive inhibition of ATP binding to the EGFR kinase domain, which is a critical step in the activation of downstream signaling pathways that regulate cell proliferation, differentiation, and survival.[4] The reversible nature of its binding makes it a valuable tool for comparative studies with irreversible EGFR inhibitors.[5][6] Given its high potency, PD 174265 serves as a crucial research compound for investigating the physiological and pathological roles of EGFR signaling.

Core Mechanism of Action

The primary molecular target of PD 174265 is the tyrosine kinase domain of the Epidermal Growth Factor Receptor (EGFR), a member of the ErbB family of receptor tyrosine kinases.[1][5]

2.1 ATP-Competitive Inhibition: EGFR activation, initiated by ligand binding (e.g., EGF, heregulin), triggers receptor dimerization and subsequent autophosphorylation of specific tyrosine residues within its cytoplasmic domain.[7] This phosphorylation is an ATP-dependent process. PD 174265 exerts its inhibitory effect by competing with adenosine triphosphate (ATP) for binding within the catalytic pocket of the EGFR kinase domain.[4] By occupying the ATP-binding site, PD 174265 prevents the transfer of the gamma-phosphate from ATP to the tyrosine residues, thereby blocking receptor autophosphorylation and subsequent activation of downstream signaling cascades.

2.2 Reversibility: The interaction between PD 174265 and the EGFR kinase domain is reversible.[5][6] This means the inhibitor can associate and dissociate from its target. This characteristic contrasts with irreversible inhibitors which form a covalent bond with the receptor, leading to permanent inactivation.

2.3 Downstream Signaling Effects: By inhibiting EGFR autophosphorylation, PD 174265 effectively blocks the recruitment and activation of downstream signaling proteins. This leads to the attenuation of major pathways critical for cell growth and survival, including:

-

The Ras/Raf/MEK/ERK (MAPK) Pathway: Primarily involved in regulating cell proliferation and differentiation.[7][8]

-

The PI3K/Akt/mTOR Pathway: A crucial pathway for promoting cell survival, growth, and proliferation.[5][7]

-

The JAK/STAT Pathway: Involved in cell proliferation and immune responses.[5][8]

The diagram below illustrates the point of intervention for PD 174265 within the EGFR signaling cascade.

Quantitative Inhibition Data

PD 174265 is a highly potent inhibitor of EGFR, with its efficacy quantified across various assays. The following table summarizes the key inhibitory concentrations (IC₅₀) and dissociation constants (Kd).

| Target/Assay | Parameter | Value | Reference(s) |

| EGFR Tyrosine Kinase Activity (in vitro) | IC₅₀ | 0.45 nM (450 pM) | [2][4][5][9] |

| Wild-Type EGFR (HTRF Assay) | pIC₅₀ | 10.0 | [10] |

| EGF-Induced Tyrosine Phosphorylation (in cells) | IC₅₀ | 39 nM | [5] |

| Heregulin-Induced Tyrosine Phosphorylation (in cells) | IC₅₀ | 220 nM | [5] |

| EGFR L858R Mutant (HTRF Assay) | pIC₅₀ | 9.4 | [10] |

| EGFR L858R/T790M Mutant (HTRF Assay) | pIC₅₀ | 6.0 | [10] |

| c-Src Kinase Activity | pKd | 4.35 (Kd = 45,000 nM) | [10] |

HTRF: Homogeneous Time-Resolved Fluorescence

Experimental Protocols

The characterization of PD 174265's mechanism of action relies on standard biochemical and cell-based assays. Below are representative protocols for key experiments.

In Vitro EGFR Kinase Assay (for IC₅₀ Determination)

This assay quantifies the ability of PD 174265 to inhibit the enzymatic activity of purified EGFR kinase.

-

Reagents & Materials: Recombinant human EGFR kinase domain, poly(Glu, Tyr) 4:1 peptide substrate, ATP (with γ-³²P-ATP tracer), PD 174265 serial dilutions, kinase reaction buffer, 96-well plates, phosphocellulose paper, scintillation counter.

-

Assay Setup: Add kinase reaction buffer, EGFR enzyme, and varying concentrations of PD 174265 (or DMSO as a vehicle control) to wells of a 96-well plate. Incubate for 10-15 minutes at room temperature to allow inhibitor binding.

-

Initiation of Reaction: Start the kinase reaction by adding the substrate peptide and ATP mixture. Incubate for 20-30 minutes at 30°C.

-

Termination & Measurement: Stop the reaction by adding phosphoric acid. Spot a portion of the reaction mixture onto phosphocellulose paper. Wash the paper extensively to remove unincorporated γ-³²P-ATP.

-

Data Analysis: Measure the radioactivity of the phosphorylated substrate on the paper using a scintillation counter. Plot the percentage of inhibition against the logarithm of PD 174265 concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

Western Blotting for Cellular Phospho-EGFR Inhibition

This method assesses the effect of PD 174265 on EGFR autophosphorylation within a cellular context.

-

Cell Culture & Treatment: Plate cells known to express EGFR (e.g., A431) and grow to 80-90% confluency. Serum-starve the cells overnight to reduce basal EGFR activity.

-

Inhibitor Pre-treatment: Treat cells with a range of PD 174265 concentrations for 1-2 hours. Include a vehicle-only (DMSO) control.

-

Ligand Stimulation: Stimulate the cells with a saturating concentration of EGF (e.g., 100 ng/mL) for 5-10 minutes to induce EGFR phosphorylation.

-

Cell Lysis: Immediately wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation states.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE & Transfer: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis and transfer to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with 5% BSA or non-fat milk in TBST.

-

Incubate with a primary antibody specific for phosphorylated EGFR (e.g., anti-phospho-EGFR Tyr1068).

-

Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

-

Stripping & Re-probing: To ensure equal protein loading, the membrane can be stripped of antibodies and re-probed with an antibody against total EGFR.[11]

-

Analysis: Quantify band intensities using densitometry. Normalize the phospho-EGFR signal to the total EGFR signal for each sample.

The following diagram outlines the typical workflow for a Western Blot experiment designed to test an EGFR inhibitor.

Conclusion

PD 174265 is a well-characterized, potent, and reversible ATP-competitive inhibitor of the EGFR tyrosine kinase. Its high affinity for the EGFR kinase domain (IC₅₀ = 0.45 nM) translates into effective blockade of ligand-induced autophosphorylation in cellular contexts and subsequent inhibition of critical downstream pro-survival and proliferative signaling pathways. The quantitative data and experimental frameworks presented herein underscore its utility as a specific chemical probe for dissecting EGFR-mediated cellular processes and as a reference compound in the development of novel kinase inhibitors.

References

- 1. Epidermal growth factor receptor tyrosine kinase inhibitors (EGFR-TKIs): simple drugs with a complex mechanism of action? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. PD 174265 | EGFR | TargetMol [targetmol.com]

- 3. PD 174265, EGFR tyrosine kinase inhibitor (ab145146) | Abcam [abcam.co.jp]

- 4. PD 174265 A potent, cell-permeable, reversible, ATP-competitive and selective inhibitor of EGF receptor (EGFR) tyrosine kinase activity (IC50 = 450 pM). | 216163-53-0 [sigmaaldrich.com]

- 5. caymanchem.com [caymanchem.com]

- 6. PD 174265 - Biochemicals - CAT N°: 17649 [bertin-bioreagent.com]

- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 8. Signaling pathways involved in the inhibition of epidermal growth factor receptor by erlotinib in hepatocellular cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. PD 174265 | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 11. youtube.com [youtube.com]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to PD 174265: A Selective EGFR Tyrosine Kinase Inhibitor

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of PD 174265, a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR). This document includes detailed experimental protocols and visual diagrams to support research and development efforts.

Core Compound Information

PD 174265 is a synthetic, cell-permeable small molecule belonging to the quinazoline class of compounds.[1][2] It functions as a powerful, selective, and reversible inhibitor of EGFR's tyrosine kinase activity.[2] Its mechanism of action is ATP-competitive, meaning it binds to the ATP-binding pocket of the EGFR kinase domain, preventing the transfer of phosphate and subsequent activation of downstream signaling pathways. The reversible nature of its binding makes it a valuable tool for comparative studies with irreversible EGFR inhibitors.[2][3]

Chemical Structure and Properties

PD 174265 is identified by the CAS Number 216163-53-0.[2] Its chemical identity and physical properties are summarized in the table below.

| Property | Value | Source(s) |

| IUPAC Name | N-[4-[(3-Bromophenyl)amino]-6-quinazolinyl]propanamide | [4] |

| Synonyms | PD-174265, PD174265 | |

| Molecular Formula | C₁₇H₁₅BrN₄O | [4] |

| Molecular Weight | 371.24 g/mol | [4] |

| Appearance | Crystalline solid / Solid powder | |

| Purity | >98% | |

| SMILES | CCC(=O)NC1=CC2=C(N=CN=C2C=C1)NC1=CC=CC(Br)=C1 | |

| InChIKey | WUPUZEMRHDROEO-UHFFFAOYSA-N |

Solubility and Storage

Proper handling and storage are critical for maintaining the compound's integrity.

| Property | Value | Source(s) |

| Solubility | DMSO: up to 100 mM (or 10 mg/mL) DMF: 30 mg/mL Ethanol: 1 mg/mL | [3] |

| Storage Temperature | -20°C | |

| Storage Conditions | Store under desiccating conditions. The product is stable for at least 12 months under these conditions. |

Biological Activity and Selectivity

PD 174265 is distinguished by its high potency against the EGFR kinase. It is effective both in biochemical assays using isolated enzymes and in cell-based assays, where it inhibits ligand-induced receptor autophosphorylation.[3]

Potency and Efficacy

| Assay Type | Target/Stimulus | IC₅₀ Value | Source(s) |

| Biochemical Assay | EGFR Tyrosine Kinase | 0.45 nM (450 pM) | [2][3] |

| Cell-Based Assay | EGF-induced Phosphorylation | 39 nM | [3] |

| Cell-Based Assay | Heregulin-induced Phosphorylation | 220 nM | [3] |

Kinase Selectivity Profile

While comprehensive screening data against a full kinome panel is not widely published, available analyses highlight PD 174265's exceptional selectivity. In a comparative study assessing various selectivity metrics across a panel of kinase inhibitors, PD 174265 was consistently ranked as one of the most selective compounds.[5] This high degree of selectivity minimizes off-target effects, making it a precise tool for studying EGFR-specific signaling.

| Selectivity Metric | Result | Source(s) |

| Standard Selectivity Score | Ranked as the most selective compound at multiple activity thresholds (e.g., S(70%), S(80%)). | [5] |

| Window Score (WS) | Identified as the most selective compound at various window percentages (e.g., WS(5%), WS(10%)). | [5] |

Mechanism of Action and Signaling Pathways

PD 174265 exerts its effect by inhibiting the EGFR signaling cascade, a critical pathway regulating cell proliferation, survival, and differentiation. Upon binding of ligands like Epidermal Growth Factor (EGF), EGFR dimerizes and autophosphorylates its tyrosine residues. This creates docking sites for adaptor proteins, initiating multiple downstream pathways. PD 174265 blocks the initial autophosphorylation step, thereby inhibiting all subsequent signaling.

Experimental Protocols

The following are detailed methodologies for key experiments involving PD 174265.

In Vitro (Biochemical) EGFR Kinase Assay

This protocol measures the direct inhibitory effect of PD 174265 on the enzymatic activity of purified recombinant EGFR. A common method is a continuous-read fluorescence assay.[6]

Objective: To determine the IC₅₀ of PD 174265 against recombinant EGFR kinase.

Materials:

-

Recombinant human EGFR kinase domain (e.g., Invitrogen PV3872)

-

PD 174265

-

Kinase Reaction Buffer (e.g., 20 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 1 mM EGTA, 5 mM β-glycerophosphate, 5% glycerol, 0.2 mM DTT)

-

ATP solution

-

Fluorescent peptide substrate (e.g., Y12-Sox conjugated peptide)

-

DMSO (for compound dilution)

-

384-well non-binding surface microtiter plates

-

Fluorescence plate reader (λex=360nm, λem=485nm)

Procedure:

-

Compound Preparation: Prepare a serial dilution of PD 174265 in 100% DMSO. A typical starting concentration is 1000x the final desired highest concentration. Then, dilute further in kinase buffer to a 10x working stock.

-

Enzyme Preparation: Dilute the EGFR kinase stock to a 2x working concentration (e.g., 10 nM) in pre-chilled kinase reaction buffer.

-

Plate Setup: Add 5 µL of the 10x serially diluted compound or DMSO vehicle control to the wells of a 384-well plate.

-

Enzyme Addition & Pre-incubation: Add 20 µL of the 2x EGFR kinase solution to each well. Mix gently and pre-incubate for 30 minutes at room temperature (e.g., 27°C) to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Prepare a 2x substrate/ATP mix in kinase buffer (e.g., 10 µM peptide substrate, 30 µM ATP). Initiate the kinase reaction by adding 25 µL of this mix to each well. The final volume will be 50 µL.

-

Data Acquisition: Immediately place the plate in a fluorescence plate reader. Monitor the increase in fluorescence every ~70 seconds for 30-60 minutes.

-

Data Analysis:

-

For each well, calculate the initial reaction velocity (slope of the linear portion of the fluorescence vs. time curve).

-

Normalize the velocities relative to the DMSO control (0% inhibition) and a no-enzyme control (100% inhibition).

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

References

The Discovery and Scientific History of PD 174265: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

PD 174265 is a potent, selective, and reversible inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. This document provides a comprehensive overview of the discovery, history, mechanism of action, and key experimental data related to PD 174265. Detailed experimental protocols for relevant assays are provided, along with visualizations of the EGFR signaling pathway and a proposed experimental workflow. This guide is intended to serve as a valuable resource for researchers and professionals involved in oncology drug discovery and development.

Discovery and History

PD 174265, chemically known as N-[4-[(3-Bromophenyl)amino]-6-quinazolinyl]propanamide, emerged from the kinase inhibitor discovery programs at Parke-Davis Pharmaceutical Research (later part of Warner-Lambert, and subsequently Pfizer). The 4-anilinoquinazoline scaffold was a key pharmacophore explored by many pharmaceutical companies in the 1990s for its potential to inhibit various protein kinases, particularly those involved in cancer cell proliferation.

While the specific individuals and the exact timeline of the discovery of PD 174265 are not extensively detailed in publicly available literature, it is understood to be a product of the intensive research efforts at Parke-Davis aimed at developing selective ATP-competitive inhibitors of EGFR. This research was part of a broader industry-wide effort to target receptor tyrosine kinases for cancer therapy. The development of quinazoline-based EGFR inhibitors was a significant focus, leading to the discovery of several potent compounds.

Mechanism of Action

PD 174265 exerts its biological effects through the competitive and reversible inhibition of the ATP-binding site within the kinase domain of the Epidermal Growth Factor Receptor (EGFR). By occupying this site, it prevents the phosphorylation of EGFR and the subsequent activation of downstream signaling pathways that are crucial for cell growth, proliferation, and survival.

EGFR Signaling Pathway

The EGFR signaling cascade is a complex network of protein interactions that, when dysregulated, can lead to uncontrolled cell growth and cancer. Upon binding of its cognate ligands, such as Epidermal Growth Factor (EGF), EGFR dimerizes and undergoes autophosphorylation on several tyrosine residues. These phosphorylated sites serve as docking stations for various adaptor proteins and enzymes, initiating multiple downstream signaling cascades, including the RAS-RAF-MEK-ERK (MAPK) and the PI3K-Akt-mTOR pathways. PD 174265 effectively blocks the initial autophosphorylation step, thereby inhibiting these downstream signals.

Figure 1: Simplified EGFR signaling pathway and the inhibitory action of PD 174265.

Quantitative Data

The following tables summarize the key quantitative data for PD 174265.

Table 1: Physicochemical Properties of PD 174265

| Property | Value |

| IUPAC Name | N-[4-[(3-Bromophenyl)amino]-6-quinazolinyl]propanamide |

| CAS Number | 216163-53-0 |

| Molecular Formula | C₁₇H₁₅BrN₄O |

| Molecular Weight | 371.24 g/mol |

| Solubility | Soluble in DMSO |

| Appearance | Solid |

Table 2: In Vitro Potency of PD 174265

| Parameter | Target | Value (IC₅₀) | Assay Type |

| Potency | EGFR | 0.45 nM | Kinase Inhibition Assay |

Note: IC₅₀ values can vary depending on the specific assay conditions, such as ATP concentration.

Table 3: Kinase Selectivity Profile of PD 174265 (Hypothetical Data)

| Kinase Target | IC₅₀ (nM) | Fold Selectivity vs. EGFR |

| EGFR | 0.45 | 1 |

| HER2/ErbB2 | >1000 | >2222 |

| VEGFR2 | >1000 | >2222 |

| PDGFRβ | >1000 | >2222 |

| c-Src | >1000 | >2222 |

| Abl | >1000 | >2222 |

Table 4: Preclinical Pharmacokinetic Parameters of PD 174265 (Hypothetical Data)

| Parameter | Value (Species: Rat) |

| Half-life (t₁/₂) | 4 hours |

| Clearance (CL) | 10 mL/min/kg |

| Volume of Distribution (Vd) | 3 L/kg |

| Bioavailability (F%) | 30% (Oral) |

This table contains hypothetical data as specific preclinical pharmacokinetic parameters for PD 174265 are not publicly available. These values are representative of typical small molecule kinase inhibitors.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and extension of research findings.

EGFR Kinase Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF®)

This protocol describes a common method for measuring the in vitro potency of inhibitors against EGFR.

Materials:

-

Recombinant human EGFR kinase domain

-

Biotinylated poly-GT peptide substrate

-

ATP

-

Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

PD 174265 (or other test compounds) dissolved in DMSO

-

HTRF® Detection Reagents: Europium cryptate-labeled anti-phosphotyrosine antibody and Streptavidin-XL665

Procedure:

-

Compound Preparation: Prepare a serial dilution of PD 174265 in DMSO. Further dilute in assay buffer to the desired final concentrations.

-

Kinase Reaction:

-

Add 5 µL of the diluted compound solution to the wells of a low-volume 384-well plate.

-

Add 5 µL of a solution containing the EGFR enzyme and the biotinylated substrate in assay buffer.

-

Initiate the kinase reaction by adding 10 µL of ATP solution in assay buffer. The final ATP concentration should be at or near its Km for EGFR.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

-

Detection:

-

Stop the reaction by adding 10 µL of HTRF® detection buffer containing EDTA and the detection reagents.

-

Incubate the plate at room temperature for 60 minutes to allow for antibody binding.

-

-

Data Acquisition: Read the plate on an HTRF®-compatible reader, measuring the fluorescence emission at 620 nm and 665 nm.

-

Data Analysis: Calculate the HTRF® ratio (665 nm / 620 nm * 10,000) and plot the ratio against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Cellular Phospho-EGFR Western Blotting

This protocol is used to assess the ability of PD 174265 to inhibit EGFR phosphorylation in a cellular context.

Materials:

-

A431 cells (human epidermoid carcinoma cell line with high EGFR expression)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

PD 174265

-

EGF

-

Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking Buffer (e.g., 5% BSA in TBST)

-

Primary antibodies: rabbit anti-phospho-EGFR (Tyr1068) and rabbit anti-total EGFR.

-

Secondary antibody: HRP-conjugated anti-rabbit IgG

-

ECL Western Blotting Substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Treatment:

-

Seed A431 cells in 6-well plates and grow to 80-90% confluency.

-

Serum-starve the cells overnight.

-

Pre-treat the cells with various concentrations of PD 174265 for 1-2 hours.

-

Stimulate the cells with EGF (e.g., 100 ng/mL) for 10-15 minutes.

-

-

Cell Lysis and Protein Quantification:

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize the protein samples and denature them in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-phospho-EGFR antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and apply the ECL substrate.

-

-

Signal Detection and Analysis:

-

Detect the chemiluminescent signal using an imaging system.

-

Strip the membrane and re-probe with the anti-total EGFR antibody as a loading control.

-

Quantify the band intensities to determine the relative levels of phosphorylated EGFR.

-

Mandatory Visualizations

Experimental Workflow for Cellular Assay

The following diagram illustrates a typical workflow for evaluating the cellular activity of PD 174265.

Figure 2: A generalized workflow for assessing the inhibitory effect of PD 174265 on EGFR phosphorylation in cells.

Conclusion

PD 174265 is a well-characterized, potent, and selective inhibitor of EGFR tyrosine kinase that serves as a valuable tool for cancer research. Its reversible mechanism of action and high potency make it a useful compound for studying the intricate details of EGFR signaling and for comparison with irreversible inhibitors. The information and protocols provided in this guide are intended to facilitate further research into the therapeutic potential of targeting the EGFR pathway. While the detailed discovery history and comprehensive preclinical data are not fully available in the public domain, the existing body of knowledge clearly establishes PD 174265 as a significant compound in the field of kinase inhibitor research.

The Kinetics of ATP-Competitive Inhibition: A Technical Guide to PD 174265 and the Epidermal Growth Factor Receptor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding kinetics of PD 174265, a potent and reversible ATP-competitive inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. This document outlines the quantitative parameters of its inhibitory action, details the experimental methodologies for its characterization, and visualizes the underlying biochemical pathways and experimental workflows.

Introduction to PD 174265 and its Target: EGFR

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane glycoprotein that functions as a receptor tyrosine kinase.[1] Upon binding of its cognate ligands, such as epidermal growth factor (EGF), EGFR undergoes dimerization and autophosphorylation of specific tyrosine residues within its intracellular domain. This phosphorylation cascade initiates a complex signaling network, primarily through the RAS/RAF/MEK/ERK and PI3K/AKT pathways, which are pivotal in regulating cellular processes including proliferation, differentiation, survival, and migration. Dysregulation of EGFR signaling is a hallmark of various human cancers, making it a prime target for therapeutic intervention.

PD 174265 is a small molecule inhibitor that has been characterized as a potent, cell-permeable, and reversible inhibitor of the tyrosine kinase activity of EGFR.[1][2][3][4] Its mechanism of action is ATP-competitive, meaning it binds to the ATP-binding pocket of the EGFR kinase domain, thereby preventing the phosphorylation of downstream substrates. The reversible nature of its binding makes it a valuable tool for studying the dynamic processes of EGFR signaling, particularly in comparison to irreversible inhibitors.[1][3]

Quantitative Analysis of PD 174265 Inhibition

| Parameter | Value | Target/System | Reference |

| IC50 | 0.45 nM (450 pM) | Purified EGFR Tyrosine Kinase | [2][3][4] |

| IC50 | 39 nM | EGF-induced Tyrosine Phosphorylation in Cells | [3] |

| IC50 | 220 nM | Heregulin-induced Tyrosine Phosphorylation in Cells | [3] |

Mechanism of Action: ATP-Competitive Binding

PD 174265 functions by directly competing with adenosine triphosphate (ATP) for binding to the catalytic kinase domain of EGFR. This competitive inhibition is a key aspect of its mechanism.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Selectivity Profile of PD 174265

This technical guide provides a comprehensive overview of the selectivity profile of PD 174265, a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. The information presented herein is intended to assist researchers and drug development professionals in understanding the compound's mechanism of action, potency, and potential off-target effects.

Core Compound Information

PD 174265 is a reversible, ATP-competitive inhibitor of EGFR tyrosine kinase. Its cell-permeable nature makes it a valuable tool for in vitro and in vivo studies of EGFR signaling.[1][2] The compound is noted for its high potency, with an IC50 value of 450 pM for EGFR.[3]

Quantitative Selectivity Profile

While PD 174265 is highly selective for EGFR, a comprehensive understanding of its activity against a broader range of kinases is crucial for assessing its potential for off-target effects. The following table summarizes the inhibitory activity of PD 174265 against EGFR and its activity in cellular contexts.

| Target | Assay Type | IC50 | Reference |

| EGFR | In vitro kinase assay | 0.45 nM | [1] |

| EGF-induced tyrosine phosphorylation | Cellular assay | 39 nM | [1] |

| Heregulin-induced tyrosine phosphorylation | Cellular assay | 220 nM | [1] |

Further kinase screening data against a wider panel would be necessary to fully delineate the selectivity profile.

Experimental Protocols

The following are detailed methodologies for key experiments typically used to characterize the selectivity profile of kinase inhibitors like PD 174265. These are based on standard practices in the field and are likely similar to the protocols used in the initial characterization of this compound.

In Vitro Kinase Inhibition Assay (for EGFR)

-

Enzyme and Substrate Preparation: Recombinant human EGFR kinase domain is purified. A synthetic peptide substrate, such as a poly(Glu, Tyr) 4:1, is used.

-

Reaction Mixture Preparation: The assay is typically performed in a buffer containing HEPES, MnCl2, ATP, and a source of radioactivity, such as [γ-33P]ATP.

-

Inhibitor Addition: PD 174265 is serially diluted in DMSO and added to the reaction mixture at various concentrations.

-

Initiation and Incubation: The kinase reaction is initiated by the addition of the EGFR enzyme. The mixture is then incubated at a controlled temperature (e.g., 25°C) for a specific period (e.g., 10-20 minutes).

-

Termination and Detection: The reaction is stopped by the addition of a solution like cold trichloroacetic acid (TCA). The phosphorylated substrate is then captured on a filter membrane, and the incorporated radioactivity is quantified using a scintillation counter.

-

Data Analysis: The percentage of inhibition at each inhibitor concentration is calculated relative to a control with no inhibitor. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.

Cellular Autophosphorylation Assay

-

Cell Culture: A human cell line overexpressing EGFR, such as A431 cells, is cultured to sub-confluency in appropriate media.

-

Serum Starvation: Cells are serum-starved for a period (e.g., 16-24 hours) to reduce basal EGFR phosphorylation.

-

Inhibitor Treatment: Cells are pre-incubated with various concentrations of PD 174265 for a defined time (e.g., 1-2 hours).

-

Ligand Stimulation: Cells are stimulated with a ligand such as EGF or heregulin for a short period (e.g., 5-15 minutes) at 37°C to induce EGFR autophosphorylation.

-

Cell Lysis: The cells are washed with cold phosphate-buffered saline (PBS) and then lysed in a buffer containing detergents and phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

Western Blot Analysis: The cell lysates are subjected to SDS-PAGE, and proteins are transferred to a PVDF membrane. The membrane is then probed with a primary antibody specific for phosphorylated EGFR (e.g., anti-phospho-EGFR Tyr1068) and a secondary antibody conjugated to horseradish peroxidase (HRP).

-

Detection and Quantification: The signal is detected using an enhanced chemiluminescence (ECL) substrate, and the band intensities are quantified using densitometry. The IC50 value is calculated based on the reduction in EGFR phosphorylation at different inhibitor concentrations.

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams illustrate the EGFR signaling pathway targeted by PD 174265 and a typical experimental workflow for determining kinase inhibitor selectivity.

Caption: EGFR signaling pathway and the inhibitory action of PD 174265.

Caption: Experimental workflow for determining kinase inhibitor selectivity.

Conclusion

PD 174265 is a highly potent and selective inhibitor of EGFR. Its reversible, ATP-competitive mechanism of action and cell permeability make it a valuable research tool. While it demonstrates significant selectivity for EGFR, a broader screening against a diverse panel of kinases would provide a more complete understanding of its off-target profile. The experimental protocols and workflows detailed in this guide offer a framework for the continued investigation and characterization of this and other kinase inhibitors.

References

The Role of PD 174265 in the Inhibition of EGFR Autophosphorylation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation. Dysregulation of EGFR signaling, often through activating mutations or overexpression, is a key driver in the pathogenesis of various cancers. Consequently, EGFR has emerged as a critical target for anti-cancer therapies. This technical guide provides an in-depth analysis of PD 174265, a potent and reversible inhibitor of EGFR tyrosine kinase activity. We will explore its mechanism of action, detail experimental protocols for assessing its inhibitory effects, present quantitative data on its potency, and visualize the signaling pathways it modulates.

Introduction to EGFR and Autophosphorylation

Upon ligand binding, such as with Epidermal Growth Factor (EGF), EGFR undergoes a conformational change, leading to dimerization with other EGFR monomers or members of the ErbB family of receptors. This dimerization activates the intracellular tyrosine kinase domain, resulting in the autophosphorylation of several tyrosine residues within the C-terminal tail of the receptor. These phosphorylated residues serve as docking sites for various adaptor proteins and enzymes, initiating downstream signaling cascades, primarily the Phosphoinositide 3-kinase (PI3K)/Akt and the Mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathways. These pathways are crucial for cell cycle progression and survival.[1][2][3][4][5]

PD 174265: A Potent EGFR Tyrosine Kinase Inhibitor

PD 174265 is a small molecule inhibitor that has demonstrated high potency and selectivity for the EGFR tyrosine kinase.[6][7] It functions as a reversible, ATP-competitive inhibitor, binding to the ATP-binding pocket of the EGFR kinase domain and preventing the transfer of phosphate from ATP to the tyrosine residues. This action effectively blocks the initial autophosphorylation event, thereby inhibiting the activation of downstream signaling pathways.

Quantitative Data on the Inhibitory Activity of PD 174265

The inhibitory potency of PD 174265 has been characterized by its half-maximal inhibitory concentration (IC50) values in various assays. A lower IC50 value indicates a more potent inhibitor.

| Assay Type | Target/Stimulus | Cell Line | IC50 Value | Reference |

| Tyrosine Kinase Activity | EGFR | Cell-free | 0.45 nM | [7] |

| Tyrosine Phosphorylation | EGF-induced | Not Specified | 39 nM | Not Specified |

| Tyrosine Phosphorylation | Heregulin-induced | Not Specified | 220 nM | Not Specified |

Experimental Protocols

Inhibition of EGFR Autophosphorylation in A431 Cells (Western Blot)

This protocol describes a method to assess the inhibitory effect of PD 174265 on EGF-induced EGFR autophosphorylation in the A431 human epidermoid carcinoma cell line, which overexpresses EGFR.

Materials:

-

A431 cells

-

Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

-

PD 174265 (solubilized in DMSO)

-

Recombinant Human Epidermal Growth Factor (EGF)

-

Phosphate Buffered Saline (PBS)

-

Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Blocking Buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: anti-phospho-EGFR (e.g., Tyr1068), anti-total-EGFR

-

Secondary antibody: HRP-conjugated anti-rabbit or anti-mouse IgG

-

Enhanced Chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Culture and Treatment:

-

Plate A431 cells in 6-well plates and grow to 80-90% confluency.

-

Serum-starve the cells overnight in DMEM without FBS to reduce basal EGFR activity.

-

Pre-treat the cells with varying concentrations of PD 174265 (e.g., 0, 1, 10, 100, 1000 nM) for 2 hours.

-

Stimulate the cells with EGF (e.g., 100 ng/mL) for 15 minutes at 37°C.

-

-

Cell Lysis and Protein Quantification:

-

Wash the cells twice with ice-cold PBS.

-

Lyse the cells in 100 µL of ice-cold lysis buffer per well.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

-

Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.

-

-

Western Blotting:

-

Normalize the protein concentrations of all samples.

-

Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling for 5 minutes.

-

Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-EGFR overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Apply the ECL substrate and visualize the bands using a chemiluminescence imaging system.

-

To control for protein loading, strip the membrane and re-probe with an antibody against total EGFR.

-

Assessment of Downstream Signaling Inhibition (p-Akt and p-ERK)

To evaluate the effect of PD 174265 on downstream signaling, the same cell lysates from the EGFR autophosphorylation experiment can be used. The Western blot protocol is followed as described above, but with primary antibodies specific for phosphorylated Akt (e.g., Ser473) and phosphorylated ERK (e.g., Thr202/Tyr204). Total Akt and total ERK antibodies should be used for loading controls.

Signaling Pathways and Experimental Workflow Visualizations

The following diagrams were generated using the DOT language to visualize the EGFR signaling pathway, the mechanism of PD 174265 inhibition, and the experimental workflow.

Caption: EGFR Signaling Pathways.

Caption: Mechanism of PD 174265 Inhibition.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. commerce.bio-rad.com [commerce.bio-rad.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. PD 174265, EGFR tyrosine kinase inhibitor (CAS 216163-53-0) | Abcam [abcam.com]

Foundational Research on PD 174265 in Oncology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

PD 174265 is a potent and selective, cell-permeable, and reversible inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[1][2] Its mechanism of action centers on competing with ATP at the kinase's binding site, thereby blocking the signal transduction pathways that contribute to tumor cell proliferation, survival, and angiogenesis.[1] This technical guide provides a comprehensive overview of the foundational preclinical research on PD 174265, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action and experimental workflows.

Chemical and Physical Properties

A summary of the key chemical and physical properties of PD 174265 is presented in the table below.

| Property | Value | Reference |

| Chemical Name | N-[4-[(3-bromophenyl)amino]-6-quinazolinyl]-propanamide | [1] |

| CAS Number | 216163-53-0 | [1][2] |

| Molecular Formula | C17H15BrN4O | [1][2] |

| Molecular Weight | 371.2 g/mol | [1] |

| Purity | ≥98% | [1][2] |

| Appearance | Crystalline solid | [1] |

| Solubility | DMF: 30 mg/ml, DMSO: 10 mg/ml, Ethanol: 1 mg/ml | [1] |

| Storage | -20°C | [1] |

| Stability | ≥ 4 years | [1] |

Mechanism of Action and Signaling Pathway

PD 174265 exerts its anti-cancer effects by inhibiting the tyrosine kinase activity of EGFR. This inhibition prevents the autophosphorylation of the receptor upon ligand binding (e.g., EGF, heregulin), which in turn blocks the activation of downstream signaling cascades crucial for cancer cell proliferation and survival, such as the Ras-Raf-MAPK and PI3K-Akt pathways.[1][3][4][5]

Quantitative Data

The inhibitory potency of PD 174265 has been quantified through various in vitro assays. The following tables summarize the key findings.

Table 1: In Vitro Inhibitory Activity of PD 174265

| Target/System | IC50 Value | Assay Type | Reference |

| EGFR Tyrosine Kinase | 0.45 nM | Enzyme Assay | [1] |

| EGF-induced Tyrosine Phosphorylation | 39 nM | Cellular Assay | [1] |

| Heregulin-induced Tyrosine Phosphorylation | 220 nM | Cellular Assay | [1] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are based on standard techniques used for evaluating EGFR inhibitors.

EGFR Tyrosine Kinase Inhibition Assay

This assay determines the direct inhibitory effect of PD 174265 on the enzymatic activity of EGFR.

References

- 1. caymanchem.com [caymanchem.com]

- 2. PD 174265, EGFR tyrosine kinase inhibitor (CAS 216163-53-0) | Abcam [abcam.com]

- 3. PI3K/Akt/mTOR and Ras/Raf/MEK/ERK signaling pathways inhibitors as anticancer agents: Structural and pharmacological perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Roles of the Raf/MEK/ERK and PI3K/PTEN/Akt/mTOR pathways in controlling growth and sensitivity to therapy-implications for cancer and aging - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The RAS/RAF/MEK/ERK and the PI3K/AKT signalling pathways: role in cancer pathogenesis and implications for therapeutic approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Therapeutic Potential of PD 174265: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

PD 174265 has emerged as a significant tool in cancer research, acting as a potent and reversible inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. This document provides a comprehensive technical overview of PD 174265, detailing its mechanism of action, biochemical activity, and the signaling pathways it modulates. Experimental protocols for key assays are outlined to facilitate further investigation into its therapeutic potential. While extensive in vitro data underscores its promise, this guide also highlights the current landscape of publicly available preclinical data.

Introduction

The epidermal growth factor receptor (EGFR) is a transmembrane glycoprotein that plays a crucial role in regulating cell proliferation, survival, and differentiation. Dysregulation of EGFR signaling, often through overexpression or mutation, is a hallmark of numerous cancers, making it a prime target for therapeutic intervention. Small molecule tyrosine kinase inhibitors (TKIs) that target the ATP-binding site of the EGFR kinase domain have shown clinical efficacy. PD 174265 is a cell-permeable and reversible inhibitor of EGFR tyrosine kinase activity, serving as a valuable chemical probe for studying EGFR signaling and as a potential scaffold for the development of novel anti-cancer agents. Its reversible nature makes it a particularly useful tool for comparative studies with irreversible EGFR inhibitors.

Mechanism of Action

PD 174265 exerts its inhibitory effect by competing with ATP for binding to the catalytic domain of the EGFR tyrosine kinase. This reversible binding prevents the autophosphorylation of the receptor upon ligand binding (e.g., EGF, heregulin), thereby blocking the initiation of downstream signaling cascades that drive tumor growth and survival.

Quantitative Data Summary

The potency of PD 174265 has been characterized through various in vitro assays. The following tables summarize the key quantitative data available for this compound.

| Parameter | Value | Assay Type | Reference |

| IC₅₀ (EGFR Tyrosine Kinase Activity) | 0.45 nM | Biochemical Kinase Assay | [1][2] |

| IC₅₀ (EGF-induced Tyrosine Phosphorylation) | 39 nM | Cell-based Assay | [1] |

| IC₅₀ (Heregulin-induced Tyrosine Phosphorylation) | 220 nM | Cell-based Assay | [1] |

Table 1: In Vitro Inhibitory Activity of PD 174265

IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Signaling Pathways

PD 174265 primarily targets the EGFR signaling pathway. Upon activation by its ligands, EGFR dimerizes and autophosphorylates on several tyrosine residues. These phosphotyrosine sites serve as docking sites for adaptor proteins and enzymes that initiate downstream signaling cascades, most notably the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-Akt-mTOR pathway. By inhibiting EGFR autophosphorylation, PD 174265 effectively blocks the activation of these critical pro-survival and proliferative pathways.

Figure 1: EGFR Signaling Pathway and the inhibitory action of PD 174265.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the therapeutic potential of compounds like PD 174265. Below are representative protocols for key in vitro assays.

EGFR Tyrosine Kinase Assay (Biochemical)

This assay quantifies the ability of PD 174265 to directly inhibit the enzymatic activity of purified EGFR.

Materials:

-

Recombinant human EGFR kinase domain

-

ATP (Adenosine triphosphate)

-

Poly(Glu, Tyr) 4:1 peptide substrate

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

PD 174265 (in DMSO)

-

Radiolabeled ATP (γ-³²P-ATP) or ADP-Glo™ Kinase Assay Kit (Promega)

-

96-well plates

-

Phosphocellulose paper and scintillation counter (for radioactive assay) or luminometer (for ADP-Glo™)

Procedure:

-

Prepare serial dilutions of PD 174265 in DMSO and then dilute in kinase buffer.

-

In a 96-well plate, add the kinase buffer, EGFR enzyme, and the peptide substrate.

-

Add the diluted PD 174265 or DMSO (vehicle control) to the respective wells.

-

Pre-incubate the plate at room temperature for 10-15 minutes.

-

Initiate the kinase reaction by adding ATP (and γ-³²P-ATP if applicable).

-

Incubate the reaction at 30°C for a specified time (e.g., 30-60 minutes).

-

For radioactive assay: Stop the reaction and spot the mixture onto phosphocellulose paper. Wash the paper to remove unincorporated γ-³²P-ATP. Measure the incorporated radioactivity using a scintillation counter.

-

For ADP-Glo™ assay: Follow the manufacturer's protocol to measure the amount of ADP produced, which is proportional to kinase activity.

-

Calculate the percentage of inhibition for each concentration of PD 174265 and determine the IC₅₀ value.

Figure 2: Workflow for a typical in vitro EGFR kinase assay.

Cell-Based EGFR Phosphorylation Assay (Western Blot)

This assay determines the effect of PD 174265 on EGFR autophosphorylation in a cellular context.

Materials:

-

Cancer cell line with high EGFR expression (e.g., A431)

-

Cell culture medium and supplements

-

PD 174265 (in DMSO)

-

EGF (Epidermal Growth Factor)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membrane and transfer apparatus

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies: anti-phospho-EGFR (e.g., pY1068), anti-total-EGFR, anti-β-actin (loading control)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate and imaging system

Procedure:

-

Seed cells in culture plates and allow them to adhere overnight.

-

Serum-starve the cells for 12-24 hours to reduce basal EGFR activity.

-

Pre-treat the cells with various concentrations of PD 174265 or DMSO for 1-2 hours.

-

Stimulate the cells with EGF (e.g., 100 ng/mL) for a short period (e.g., 5-15 minutes).

-

Wash the cells with cold PBS and lyse them on ice.

-

Clarify the lysates by centrifugation and determine the protein concentration.

-

Normalize the protein concentrations and prepare samples for SDS-PAGE.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and then incubate with the primary antibody against phospho-EGFR overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate.

-

Strip the membrane and re-probe for total EGFR and a loading control (e.g., β-actin) to ensure equal loading.

-

Quantify the band intensities to determine the inhibition of EGFR phosphorylation.

Preclinical and In Vivo Data

While PD 174265 is described as being active in vivo, there is a limited amount of publicly available data from preclinical animal models. Such studies are essential to evaluate the pharmacokinetics, pharmacodynamics, and anti-tumor efficacy of a compound. The lack of extensive published in vivo data for PD 174265 may suggest its primary use has been as a research tool for in vitro target validation and pathway analysis. Further studies would be required to fully elucidate its therapeutic potential in a preclinical setting.

Conclusion

PD 174265 is a potent, selective, and reversible inhibitor of EGFR tyrosine kinase. Its well-characterized in vitro activity makes it an invaluable tool for researchers studying EGFR signaling. The provided experimental protocols offer a foundation for further investigation into its mechanism of action and potential therapeutic applications. While the current body of public in vivo data is limited, the strong in vitro profile of PD 174265 suggests that derivatives or analogs of this compound could hold promise for future drug development efforts targeting EGFR-driven cancers. Further preclinical evaluation would be necessary to fully realize this potential.

References

The Potent and Reversible EGFR Inhibitor PD 174265: A Technical Guide to its Effects on Downstream Signaling Pathways

For Immediate Release

ANN ARBOR, MI – In the landscape of cancer research and drug development, understanding the precise molecular mechanisms of targeted therapies is paramount. This technical guide delves into the effects of PD 174265, a potent and reversible inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, on critical downstream signaling pathways. This document is intended for researchers, scientists, and drug development professionals seeking an in-depth understanding of PD 174265's mechanism of action.

PD 174265 is a small molecule inhibitor that demonstrates high affinity for the ATP binding pocket of the EGFR tyrosine kinase, effectively blocking its catalytic activity.[1][2] Its reversible nature makes it a valuable tool for studying the dynamic processes of EGFR signaling.[1] This guide will summarize the quantitative data on its inhibitory effects, provide detailed experimental protocols for assessing its activity, and visualize the affected signaling cascades.

Quantitative Analysis of PD 174265 Inhibition

The inhibitory potency of PD 174265 has been characterized both in enzymatic assays and in cell-based models. The following tables summarize the key quantitative data available in the literature.

| Parameter | Value | Assay Conditions | Reference |

| IC₅₀ (EGFR Tyrosine Kinase) | 0.45 nM | Purified EGFR enzyme assay | [1][3][4][5] |

| IC₅₀ (EGF-induced Autophosphorylation) | 39 nM | A431 cells | [1] |

| IC₅₀ (Heregulin-induced Phosphorylation) | 220 nM | MDA-MB-453 cells | [1] |

Table 1: In Vitro and Cellular Potency of PD 174265.

While direct quantitative data on the dose-dependent inhibition of downstream signaling proteins like Akt and ERK by PD 174265 is not extensively published in the form of IC₅₀ values, the inhibition of EGFR autophosphorylation directly correlates with the suppression of these pathways. It is established that EGFR activation triggers the Ras-Raf-MEK-ERK (MAPK) and the PI3K-Akt-mTOR signaling cascades, which are crucial for cell proliferation and survival.[6][7] Inhibition of EGFR by PD 174265 is therefore expected to lead to a dose-dependent decrease in the phosphorylation of key downstream effectors such as Akt and ERK.

Core Signaling Pathways Affected by PD 174265

PD 174265's primary mechanism of action is the inhibition of EGFR, which in turn blocks the activation of multiple downstream signaling pathways critical for tumor growth and survival. The two most prominent pathways are the MAPK/ERK pathway and the PI3K/Akt pathway.

MAPK/ERK Signaling Pathway

The MAPK/ERK pathway is a central signaling cascade that regulates cell proliferation, differentiation, and survival. Upon EGFR activation, a signaling complex involving Grb2 and Sos is recruited, leading to the activation of Ras. Activated Ras then initiates a kinase cascade, sequentially activating Raf, MEK, and finally ERK. Phosphorylated ERK (p-ERK) translocates to the nucleus to regulate gene expression.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is another critical downstream effector of EGFR, playing a key role in cell survival, growth, and metabolism. Activated EGFR recruits and activates PI3K, which in turn phosphorylates PIP2 to PIP3. PIP3 acts as a docking site for Akt and PDK1, leading to the phosphorylation and activation of Akt. Phosphorylated Akt (p-Akt) then regulates a variety of downstream targets to promote cell survival and inhibit apoptosis.

Experimental Protocols

To facilitate further research, this section provides detailed methodologies for key experiments cited in the evaluation of PD 174265.

Cell Culture and Treatment

-

Cell Lines: A431 (human epidermoid carcinoma) and MDA-MB-453 (human breast carcinoma) cell lines are commonly used to study EGFR and ErbB2 signaling, respectively.[4]

-

Culture Conditions: Maintain cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 units/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

-

PD 174265 Preparation: Dissolve PD 174265 in dimethyl sulfoxide (DMSO) to create a stock solution (e.g., 10 mM). Further dilute the stock solution in culture medium to the desired final concentrations for experiments. Ensure the final DMSO concentration in the culture medium does not exceed 0.1% to avoid solvent-induced toxicity.

-

Cell Treatment:

-

Seed cells in appropriate culture vessels (e.g., 6-well plates or 100 mm dishes) and allow them to adhere and reach 70-80% confluency.

-

Serum-starve the cells for 18-24 hours by replacing the growth medium with serum-free medium.

-

Pre-treat the cells with varying concentrations of PD 174265 or vehicle (DMSO) for a specified period (e.g., 1-2 hours).

-

Stimulate the cells with a specific ligand, such as EGF (10-100 ng/mL) or heregulin, for a short duration (e.g., 5-15 minutes) to induce receptor phosphorylation.

-

Western Blot Analysis of Downstream Signaling

This protocol outlines the steps to assess the phosphorylation status of EGFR, Akt, and ERK following treatment with PD 174265.

-

Cell Lysis:

-

After treatment, place the culture dishes on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells by adding ice-cold RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors (e.g., PMSF, aprotinin, leupeptin, sodium orthovanadate, sodium fluoride).

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Incubate on ice for 30 minutes with occasional vortexing.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.

-

Collect the supernatant containing the protein extract.

-

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

-

Sample Preparation and SDS-PAGE:

-

Normalize the protein concentration for all samples.

-

Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes.

-

Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel.

-

Perform electrophoresis to separate the proteins by size.

-

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system.

-

Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Antibody Incubation:

-

Incubate the membrane with primary antibodies specific for the phosphorylated forms of EGFR (e.g., p-EGFR Tyr1068), Akt (e.g., p-Akt Ser473), and ERK (e.g., p-ERK1/2 Thr202/Tyr204) overnight at 4°C with gentle agitation. Use dilutions as recommended by the antibody manufacturer.

-

To ensure equal protein loading, also probe separate membranes or strip and re-probe the same membrane with antibodies against the total forms of EGFR, Akt, and ERK, as well as a loading control protein such as GAPDH or β-actin.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection and Analysis:

-

Wash the membrane three times with TBST for 10 minutes each.

-

Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

-

Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the corresponding total protein levels and the loading control.

-

Conclusion

PD 174265 is a valuable research tool for investigating the intricacies of EGFR signaling. Its potent and reversible inhibitory activity allows for the precise dissection of the roles of the MAPK/ERK and PI3K/Akt pathways in various cellular processes. The experimental protocols detailed in this guide provide a framework for researchers to further explore the effects of this compound and to identify novel therapeutic strategies targeting the EGFR signaling network. As our understanding of these pathways deepens, so too will our ability to develop more effective and targeted cancer therapies.

References

- 1. Inhibition of the epidermal growth factor receptor family of tyrosine kinases as an approach to cancer chemotherapy: progression from reversible to irreversible inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Specific, irreversible inactivation of the epidermal growth factor receptor and erbB2, by a new class of tyrosine kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. PD 174265, EGFR tyrosine kinase inhibitor (CAS 216163-53-0) | Abcam [abcam.com]

- 4. Specific, irreversible inactivation of the epidermal growth factor receptor and erbB2, by a new class of tyrosine kinase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. caymanchem.com [caymanchem.com]

- 6. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 7. EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance - PMC [pmc.ncbi.nlm.nih.gov]

Initial Studies on the Anti-proliferative Effects of PD 174265: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Data Presentation: Anti-proliferative Activity of PD 174265

The anti-proliferative activity of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit the growth of a cell population by 50%. The following table provides an illustrative example of how the anti-proliferative activity of PD 174265 could be presented.

| Cell Line | Cancer Type | EGFR Status | IC50 (nM) |

| A431 | Epidermoid Carcinoma | Overexpressed | 10 |

| NCI-H1975 | Non-Small Cell Lung Cancer | L858R/T790M Mutant | >1000 |

| MCF-7 | Breast Cancer | Wild-type | 500 |

| PC-3 | Prostate Cancer | Wild-type | 800 |

| HCT116 | Colon Cancer | Wild-type | 650 |

Note: The IC50 values presented in this table are hypothetical and for illustrative purposes only, as specific public data from initial studies on PD 174265 is limited. The potent enzymatic inhibition of EGFR by PD 174265 (IC50 = 0.45 nM) suggests that in cellular assays with EGFR-dependent cell lines, the IC50 for anti-proliferative activity would be in the low nanomolar range.[1]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of scientific findings. The following are standard protocols for key experiments used to assess the anti-proliferative effects of compounds like PD 174265.

Cell Culture and Maintenance

-

Cell Lines: A panel of human cancer cell lines with varying EGFR status (e.g., overexpressed, wild-type, mutant) should be used.

-

Culture Medium: Cells are typically maintained in RPMI-1640 or DMEM supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are grown in a humidified incubator at 37°C with 5% CO2.

MTT Cell Proliferation Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and allowed to adhere overnight.

-

Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of PD 174265 (e.g., 0.1 nM to 10 µM). A vehicle control (DMSO) is also included.

-

Incubation: The plates are incubated for 72 hours at 37°C.

-

MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

-

Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined by non-linear regression analysis.

BrdU Cell Proliferation Assay

The BrdU (Bromodeoxyuridine) assay measures DNA synthesis as an indicator of cell proliferation.

-

Cell Seeding and Treatment: Cells are seeded and treated with PD 174265 as described for the MTT assay.

-

BrdU Labeling: 24 hours before the end of the 72-hour incubation period, BrdU is added to each well to a final concentration of 10 µM.

-

Fixation and Denaturation: After incubation, the cells are fixed with a fixing solution (e.g., methanol/acetone) and the DNA is denatured with 2N HCl.

-

Immunodetection: The incorporated BrdU is detected using an anti-BrdU monoclonal antibody, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Substrate Reaction: A substrate solution (e.g., TMB) is added, and the colorimetric reaction is stopped with a stop solution.

-

Absorbance Measurement: The absorbance is measured at 450 nm.

-

Data Analysis: The percentage of proliferation is calculated relative to the vehicle control, and the IC50 value is determined.

Signaling Pathways and Experimental Workflows

EGFR Signaling Pathway Inhibition by PD 174265

PD 174265 exerts its anti-proliferative effects by inhibiting the tyrosine kinase activity of EGFR. This blocks the autophosphorylation of the receptor and the subsequent activation of downstream signaling cascades, primarily the RAS/RAF/MAPK and PI3K/AKT pathways, which are critical for cell proliferation, survival, and differentiation.[2][3]

Caption: EGFR signaling pathway and the inhibitory action of PD 174265.

Experimental Workflow for Assessing Anti-proliferative Effects

The following diagram illustrates a typical workflow for evaluating the anti-proliferative activity of a compound like PD 174265.

Caption: A typical workflow for in vitro anti-proliferative studies.

Conclusion

PD 174265 is a potent and reversible inhibitor of EGFR tyrosine kinase, representing a valuable tool for studying the role of EGFR signaling in cancer cell proliferation. This guide provides a comprehensive overview of the methodologies and conceptual framework for evaluating its anti-proliferative effects. While specific, detailed data from the initial studies on PD 174265 are not widely available, the provided protocols and illustrative data serve as a robust guide for researchers in the field of oncology drug discovery and development. Further studies to fully characterize the anti-proliferative profile of PD 174265 across a diverse range of cancer types and to elucidate its precise effects on downstream signaling pathways are warranted.

References

PD 174265: A Technical Guide for Signal Transduction Research

Introduction

PD 174265 is a potent and selective, cell-permeable small molecule inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[1] As a reversible inhibitor, it serves as a valuable tool for researchers studying signal transduction pathways mediated by EGFR.[1] Its ability to acutely and specifically block EGFR activity allows for the precise dissection of cellular processes regulated by this key receptor tyrosine kinase. This guide provides an in-depth overview of PD 174265, including its mechanism of action, effects on signaling pathways, quantitative data, and detailed experimental protocols for its use in basic research.

Mechanism of Action

PD 174265 functions as an ATP-competitive inhibitor of the EGFR tyrosine kinase domain.[2] By binding to the ATP-binding pocket of the EGFR kinase domain, PD 174265 prevents the transfer of the gamma-phosphate from ATP to tyrosine residues on the receptor and its downstream substrates. This inhibition of autophosphorylation is a critical step in halting the activation of the EGFR signaling cascade. The action of PD 174265 is reversible, meaning it can dissociate from the receptor, allowing for the restoration of kinase activity upon its removal. This characteristic makes it a useful tool for comparative studies with irreversible EGFR inhibitors.[1]

Signaling Pathways

The epidermal growth factor receptor is a critical node in cellular signaling, regulating a multitude of cellular processes including proliferation, survival, differentiation, and migration. Upon activation by its ligands, such as epidermal growth factor (EGF) or transforming growth factor-alpha (TGF-α), EGFR undergoes dimerization and autophosphorylation of several tyrosine residues within its intracellular domain. These phosphorylated tyrosines serve as docking sites for various adaptor proteins and enzymes, which in turn activate multiple downstream signaling cascades.

The two primary signaling pathways downstream of EGFR are:

-

The RAS-RAF-MEK-ERK (MAPK) Pathway: This pathway is predominantly involved in cell proliferation and differentiation. Activation of EGFR leads to the recruitment of the GRB2 and Shc adaptor proteins, which in turn activate the GTPase RAS. RAS then activates a kinase cascade beginning with RAF, followed by MEK and ERK. Activated ERK translocates to the nucleus to regulate gene expression.

-

The PI3K-AKT-mTOR Pathway: This pathway is a major regulator of cell survival, growth, and metabolism. Activated EGFR recruits and activates phosphoinositide 3-kinase (PI3K), which then phosphorylates PIP2 to generate PIP3. PIP3 serves as a docking site for the serine/threonine kinase AKT, leading to its activation. Activated AKT phosphorylates a wide range of substrates, including mTOR, to promote cell survival and growth.

PD 174265, by inhibiting EGFR autophosphorylation, effectively blocks the initiation of both the RAS-RAF-MEK-ERK and the PI3K-AKT-mTOR signaling pathways.

Quantitative Data

The inhibitory potency of PD 174265 has been quantified against both the isolated EGFR kinase and in cell-based assays. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's effectiveness.

| Target/Condition | IC50 Value | Reference |

| EGFR Tyrosine Kinase (in vitro) | 0.45 nM | [1] |

| EGF-induced Tyrosine Phosphorylation (in cells) | 39 nM | [1] |

| Heregulin-induced Tyrosine Phosphorylation (in cells) | 220 nM | [1] |

Experimental Protocols

A common application of PD 174265 is to investigate its effect on EGFR phosphorylation and downstream signaling. A Western blot is a widely used technique for this purpose.

Western Blot Protocol for Assessing PD 174265 Activity

This protocol provides a general framework for treating cells with PD 174265 and analyzing the phosphorylation status of EGFR and downstream targets like Akt and ERK.

1. Cell Culture and Treatment: a. Plate cells (e.g., A549, HeLa) in 6-well plates and grow to 70-80% confluency. b. Serum-starve the cells for 12-24 hours in a serum-free medium to reduce basal EGFR activity. c. Prepare a stock solution of PD 174265 in DMSO (e.g., 10 mM). d. Pre-treat the cells with varying concentrations of PD 174265 (e.g., 0, 10, 100, 1000 nM) for 1-2 hours. Include a DMSO-only vehicle control. e. Stimulate the cells with EGF (e.g., 50 ng/mL) for 10-15 minutes to induce EGFR phosphorylation.

2. Cell Lysis: a. After stimulation, place the plates on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS). b. Add 100-200 µL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each well. c. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. d. Incubate on ice for 30 minutes with occasional vortexing. e. Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. f. Transfer the supernatant (protein extract) to a new tube.

3. Protein Quantification: a. Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).

4. Sample Preparation and SDS-PAGE: a. Normalize the protein concentration of all samples with lysis buffer. b. Add 4x Laemmli sample buffer to each lysate and boil at 95-100°C for 5 minutes. c. Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel. d. Run the gel until the dye front reaches the bottom.

5. Protein Transfer: a. Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

6. Immunoblotting: a. Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature. b. Incubate the membrane with primary antibodies against phospho-EGFR, total EGFR, phospho-Akt, total Akt, phospho-ERK, and total ERK overnight at 4°C. A loading control like β-actin or GAPDH should also be used. c. Wash the membrane three times with TBST for 10 minutes each. d. Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane three times with TBST for 10 minutes each.

7. Detection: a. Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

Comparison with Other EGFR Inhibitors

PD 174265 belongs to the first generation of EGFR tyrosine kinase inhibitors (TKIs). Subsequent generations have been developed with different characteristics, particularly concerning their reversibility and their efficacy against resistance mutations.

| Feature | First Generation (e.g., PD 174265, Gefitinib, Erlotinib) | Second Generation (e.g., Afatinib, Dacomitinib) | Third Generation (e.g., Osimertinib) |

| Binding | Reversible | Irreversible | Irreversible |

| Target | EGFR (and HER2 for some) | Pan-ErbB family (EGFR, HER2, HER4) | Mutant-selective EGFR (including T790M) |

| Primary Use | Research tool, initial cancer therapies | Cancers with specific EGFR mutations | Cancers with T790M resistance mutation |

| Key Advantage | Good for studying acute signaling effects | Broader inhibition, can overcome some resistance | Highly effective against common resistance mutations |

| Key Limitation | Less effective against resistance mutations | Higher toxicity due to broader targeting | Ineffective against some newer resistance mutations |

Conclusion

PD 174265 is a valuable research tool for the study of EGFR-mediated signal transduction. Its potency, selectivity, and reversible mechanism of action allow for the precise and controlled inhibition of EGFR kinase activity. This enables researchers to investigate the intricate roles of EGFR signaling in a wide array of cellular processes and provides a benchmark for the development and characterization of novel EGFR inhibitors.

References

An In-depth Technical Guide to the Mechanism of Action of PD 174265 (CAS Number: 216163-53-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mechanism of action of PD 174265 (CAS No. 216163-53-0), a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. This document details the molecular interactions, signaling pathways, and cellular effects of PD 174265. Quantitative data from biochemical and cell-based assays are presented in structured tables for clarity. Detailed experimental protocols for key assays are also provided to facilitate reproducibility and further investigation. Visual diagrams of the EGFR signaling cascade and experimental workflows are included to enhance understanding.

Introduction